molecular formula C11H14O3 B13700154 5-(Tert-butoxy)benzo[d][1,3]dioxole

5-(Tert-butoxy)benzo[d][1,3]dioxole

Cat. No.: B13700154
M. Wt: 194.23 g/mol
InChI Key: VGNSECGMJBBRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butoxy)benzo[d][1,3]dioxole is a chemical compound for research purposes. Scientists are exploring the applications of 1,3-benzodioxole derivatives in various fields. Some derivatives have shown promise as antitumor agents in biochemical research, with certain compounds exhibiting potent activity against human cancer cell lines such as HeLa, A549, and MCF-7 . Other research areas for related compounds include their potential as antibacterial agents against Gram-positive and Gram-negative bacteria , and their use in agricultural science as auxin receptor agonists to promote root growth in plants . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-1,3-benzodioxole

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3

InChI Key

VGNSECGMJBBRLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Advanced Reaction Chemistry and Transformations of 5 Tert Butoxy Benzo D 1 2 Dioxole

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity and regioselectivity of these reactions are significantly influenced by the electronic properties of the substituents on the aromatic ring. wikipedia.org

The regiochemical outcome of EAS reactions on 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole is governed by the directing effects of both the tert-butoxy (B1229062) group and the methylenedioxy (dioxole) bridge. Both substituents are classified as activating, ortho-, para-directing groups. ucla.eduyoutube.comyoutube.com This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (sigma complex) formed during the reaction. libretexts.org

The tert-butoxy group, an ether, possesses lone pairs on the oxygen atom that can be delocalized into the aromatic system. Similarly, the oxygens of the dioxole ring contribute electron density. This increased nucleophilicity of the aromatic ring makes it more susceptible to attack by electrophiles. irjet.net

The directing influence of these groups favors substitution at the positions ortho and para to them. In the case of 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole, the positions open for substitution are C4, C6, and C7. The tert-butoxy group at C5 directs electrophilic attack to the C4 and C6 positions (ortho). The dioxole moiety also directs towards these positions. Therefore, a mixture of products is possible, and the precise ratio is influenced by steric hindrance and the specific reaction conditions. libretexts.org The bulky tert-butyl group can sterically hinder attack at the adjacent C4 and C6 positions, potentially favoring substitution at the less hindered C7 position under certain conditions. stackexchange.commdpi.com For instance, the nitration of tert-butylbenzene yields a higher proportion of the para product compared to the ortho product due to the steric bulk of the tert-butyl group. libretexts.org

Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentElectronic EffectDirecting Influence
-O-t-Bu (Tert-butoxy)Electron-donating (Resonance)Ortho, Para-directing
-O-CH₂-O- (Dioxole)Electron-donating (Resonance)Ortho, Para-directing

Computational chemistry provides powerful tools for predicting the regioselectivity of EAS reactions. Methods based on density functional theory (DFT) can be used to calculate the relative stabilities of the possible sigma-complex intermediates. nih.govfigshare.com The transition state leading to the most stable intermediate will have the lowest activation energy, thus predicting the major product. irjet.net

For 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole, computational models would involve calculating the energies of the carbocation intermediates formed upon attack of an electrophile at the C4, C6, and C7 positions. These calculations can provide a quantitative prediction of the isomer distribution. nih.gov More advanced models may also incorporate explicit solvent molecules to better simulate reaction conditions. figshare.com Other computational approaches, such as analyzing the average local ionization energy, can also predict regioselectivity in many cases. nih.gov The RegioSQM method, for example, has shown high accuracy in predicting the regioselectivity of EAS reactions in heteroaromatic systems by identifying the most nucleophilic center. nih.gov

Computational Methods for Predicting EAS Regioselectivity
MethodPrincipleApplication
Density Functional Theory (DFT)Calculation of the relative stabilities of sigma-complex intermediates. nih.govfigshare.comPredicts major and minor isomers by comparing transition state energies. irjet.net
Average Local Ionization EnergyIdentifies regions of high electron density susceptible to electrophilic attack. nih.govQualitatively predicts regioselectivity for halogenations and nitrations. nih.gov
RegioSQMIdentifies the most nucleophilic center by protonating all aromatic C-H carbons and calculating free energies. nih.govSuccessfully predicts the outcome of a large number of EAS halogenation reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com These groups are necessary to activate the ring towards nucleophilic attack by making it more electrophilic. wikipedia.org

The 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole molecule is inherently electron-rich due to the electron-donating nature of both the tert-butoxy and dioxole substituents. libretexts.org This high electron density makes the aromatic ring nucleophilic, and thus, it is not susceptible to attack by nucleophiles. For an SNAr reaction to occur, the aromatic ring must be substituted with at least one powerful electron-withdrawing group, typically positioned ortho or para to the leaving group, to stabilize the negatively charged Meisenheimer intermediate. chemistrysteps.comlibretexts.org

Therefore, 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole itself is not a suitable substrate for SNAr reactions. To undergo nucleophilic substitution, it would first need to be functionalized with strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, at appropriate positions relative to a good leaving group like a halide. masterorganicchemistry.com Without such modifications, the SNAr potential of 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole is severely limited.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgscience.gov These reactions typically involve the use of a transition metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide or pseudohalide. nih.gov

Halogenated derivatives of 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole are valuable precursors for C-C bond-forming cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of an aryl or vinyl boronic acid or ester with an aryl, vinyl, or alkyl halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov For example, a bromo-substituted derivative of 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole could be coupled with a variety of boronic acids to introduce new carbon substituents. oregonstate.eduresearchgate.net

Other palladium-catalyzed reactions, such as the Heck, Stille, and Sonogashira couplings, can also be employed to form C-C bonds with halogenated 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole derivatives. The choice of reaction depends on the desired product and the nature of the coupling partners.

Common C-C Cross-Coupling Reactions
ReactionCoupling PartnersCatalyst System
Suzuki-MiyauraAryl/Vinyl Halide + Organoboron CompoundPalladium Catalyst + Base
HeckAryl/Vinyl Halide + AlkenePalladium Catalyst + Base
StilleAryl/Vinyl Halide + Organotin CompoundPalladium Catalyst
SonogashiraAryl/Vinyl Halide + Terminal AlkynePalladium Catalyst + Copper Co-catalyst + Base

The formation of carbon-heteroatom bonds is crucial in the synthesis of many pharmaceuticals and functional materials. rsc.org The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including primary and secondary amines, to form arylamines. organic-chemistry.orgnih.gov Halogenated derivatives of 5-(tert-butoxy)benzo[d] wikipedia.orgnih.govdioxole can serve as the aryl halide component in this reaction. researchgate.net

Similarly, palladium-catalyzed methods exist for the formation of C-O and C-S bonds. The Buchwald-Hartwig ether synthesis allows for the coupling of aryl halides with alcohols to form aryl ethers. organic-chemistry.org For C-S bond formation, thiols can be coupled with aryl halides under similar palladium-catalyzed conditions. wikipedia.org The Ullmann condensation, a copper-catalyzed reaction, also provides a classic method for forming C-N, C-O, and C-S bonds with aryl halides. mdpi.com

Common C-Heteroatom Cross-Coupling Reactions
ReactionBond FormedCoupling PartnersCatalyst System
Buchwald-Hartwig AminationC-NAryl Halide + AminePalladium Catalyst + Base
Buchwald-Hartwig Ether SynthesisC-OAryl Halide + AlcoholPalladium Catalyst + Base
Ullmann CondensationC-N, C-O, C-SAryl Halide + Amine/Alcohol/ThiolCopper Catalyst + Base

Oxidative and Reductive Transformations of the Benzo[d]wikipedia.orgwikipedia.orgdioxole Ring

The benzo[d] wikipedia.orgwikipedia.orgdioxole moiety, also known as the methylenedioxyphenyl group, is a key structural feature in a wide array of natural products and synthetic compounds. wikipedia.orgthermofisher.comwikipedia.orgnih.gov While generally stable, this ring system can undergo specific oxidative and reductive transformations, which can be influenced by the nature of its substituents.

Oxidative Transformations:

The oxidative cleavage of the 1,3-benzodioxole (B145889) ring typically requires potent oxidizing agents and can lead to the formation of catechol derivatives. While specific studies on 5-(Tert-butoxy)benzo[d] wikipedia.orgwikipedia.orgdioxole are not extensively documented, general principles of benzodioxole oxidation can be applied. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, and while the aromatic system of the benzodioxole is relatively stable, harsh ozonolysis conditions can lead to ring opening. masterorganicchemistry.comrsc.org For instance, the ozonolysis of alkenes results in the formation of carbonyl compounds, and in some cases, carboxylic acids depending on the workup conditions. nist.gov The application of such methods to 5-(Tert-butoxy)benzo[d] wikipedia.orgwikipedia.orgdioxole would likely result in complex mixtures of products due to the multiple reaction sites.

Another potential oxidative pathway involves the enzymatic degradation by cytochrome P450. Enzymes in this superfamily can metabolize methylenedioxyphenyl compounds, sometimes leading to the opening of the dioxole ring. wikipedia.org

Reductive Transformations:

The benzo[d] wikipedia.orgwikipedia.orgdioxole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce an isolated benzene (B151609) ring. However, more powerful reducing conditions, such as the Birch reduction, can effect partial reduction of the aromatic system. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (such as an alcohol), can convert aromatic rings into 1,4-cyclohexadienes. nist.govresearchgate.net The regioselectivity of the Birch reduction on substituted benzodioxoles would be influenced by the electronic properties of the tert-butoxy group. Electron-donating groups generally direct the reduction to preserve the double bonds at the ipso and para positions relative to the substituent.

Cleavage of the methylenedioxy bridge itself, to yield the corresponding catechol, can be achieved under more forcing reductive conditions or by using specific reagents like boron tribromide (BBr3) or aluminum chloride in the presence of a thiol. lscollege.ac.in

The following table summarizes potential oxidative and reductive transformations of the benzo[d] wikipedia.orgwikipedia.orgdioxole ring, with expected products for a generalized 5-substituted derivative.

TransformationReagent/ConditionExpected Product(s)Notes
Oxidative Cleavage 1. O₃, CH₂Cl₂, -78 °C2. Oxidative or reductive workupComplex mixture of catechol derivatives and ring-opened productsHarsh conditions may lead to degradation of the tert-butoxy group.
Reductive Cleavage BBr₃, CH₂Cl₂4-(Tert-butoxy)benzene-1,2-diolSelective cleavage of the methylenedioxy ether linkages.
Birch Reduction Na/Li, NH₃ (l), ROH5-(Tert-butoxy)-1,4-dihydrobenzo[d] wikipedia.orgwikipedia.orgdioxolePartial reduction of the aromatic ring.

Functional Group Interconversions Involving the Tert-butoxy Group

The tert-butoxy group in 5-(Tert-butoxy)benzo[d] wikipedia.orgwikipedia.orgdioxole serves as a bulky, electron-donating group and a common protecting group for phenols. Its chemical transformations are central to the synthetic utility of the parent molecule.

Cleavage and Deprotection Strategies for Tert-butyl Ethers

The cleavage of the tert-butyl ether to reveal the corresponding phenol is a fundamental transformation in organic synthesis. Due to the stability of the tertiary carbocation intermediate, this deprotection is typically achieved under acidic conditions.

A variety of acidic reagents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups present in the molecule. Common methods include:

Strong Protic Acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a widely used and effective method for cleaving tert-butyl ethers. Other strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can also be used, although their harshness may not be suitable for all substrates.

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or tin(IV) chloride (SnCl₄) can catalyze the cleavage of tert-butyl ethers. byjus.com These are often used in stoichiometric or even excess amounts. wikipedia.orgmerckmillipore.com

Iodine-based Reagents: A combination of cerium(III) chloride and sodium iodide in acetonitrile has been reported as a mild and chemoselective method for the deprotection of tert-butyl ethers.

The general mechanism for the acid-catalyzed cleavage involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation and subsequent tautomerization to the phenol.

The following table provides a summary of common deprotection strategies for tert-butyl ethers.

Reagent(s)SolventTemperatureComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureCommon and effective method.
Hydrochloric Acid (HCl)Dioxane or MethanolRoom Temperature to RefluxStrong acid, may affect other acid-sensitive groups.
Aluminum Chloride (AlCl₃)Dichloromethane (DCM) or Nitromethane0 °C to Room TemperaturePotent Lewis acid, often used in excess.
Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (DCM)Room TemperatureMilder Lewis acid compared to AlCl₃.
Cerium(III) Chloride (CeCl₃) / Sodium Iodide (NaI)Acetonitrile (MeCN)Room Temperature to RefluxMild and chemoselective conditions.

Rearrangement Reactions and Spectroscopic Signatures of Intermediates (theoretical focus)

Aryl ethers, including 5-(Tert-butoxy)benzo[d] wikipedia.orgwikipedia.orgdioxole, can undergo rearrangement reactions under certain conditions, with the Fries rearrangement and the photo-Fries rearrangement being notable examples. These reactions involve the migration of a group from the ether oxygen to the aromatic ring. While the tert-butoxy group itself does not rearrange in the classical sense of an acyl group in the Fries rearrangement, related photochemical processes can lead to cleavage and subsequent reaction at the aromatic ring. wikipedia.orgbyjus.commerckmillipore.combarbatti.org

The Photo-Fries Rearrangement:

The photo-Fries rearrangement of aryl esters is a well-studied photochemical reaction that proceeds via a radical mechanism. wikipedia.orgbarbatti.org A similar process can be envisaged for aryl tert-butyl ethers upon UV irradiation. The reaction is thought to proceed through the homolytic cleavage of the O-C(tert-butyl) bond from an excited singlet or triplet state, generating a phenoxy radical and a tert-butyl radical within a solvent cage.

These radical intermediates can then either recombine to regenerate the starting ether, escape the solvent cage, or undergo in-cage recombination at an ortho or para position of the aromatic ring, leading to the formation of tert-butylated phenols.

Theoretical Considerations:

Theoretical studies, often employing density functional theory (DFT), can provide valuable insights into the mechanism and energetics of such rearrangements. For the photo-Fries rearrangement, calculations can help to elucidate the nature of the excited states involved (e.g., ππ* or nπ* states), the energy barriers for C-O bond cleavage, and the stability of the resulting radical intermediates. nih.gov The regioselectivity (ortho vs. para substitution) can also be rationalized by examining the spin density distribution in the phenoxy radical intermediate.

Spectroscopic Signatures of Intermediates:

The direct observation of the short-lived radical intermediates in these rearrangements is challenging but can be achieved using time-resolved spectroscopic techniques.

Transient Absorption Spectroscopy: This technique can be used to detect the formation and decay of the phenoxy and tert-butyl radicals, which typically have characteristic absorption spectra in the UV-visible region.

Chemically Induced Dynamic Nuclear Polarization (CIDNP): CIDNP is a powerful NMR technique for studying radical pair reactions. In a photo-Fries type rearrangement, the nuclear spins of the protons in the reaction products (the rearranged phenols and the regenerated ether) can become polarized, leading to enhanced absorption or emission signals in the NMR spectrum. The analysis of these CIDNP effects can provide detailed information about the nature of the radical pair (singlet or triplet) and the reaction pathways.

The following table summarizes the key intermediates and the spectroscopic techniques used to study them in a theoretical context of a photo-induced rearrangement of 5-(Tert-butoxy)benzo[d] wikipedia.orgwikipedia.orgdioxole.

IntermediateDescriptionSpectroscopic Signature/Theoretical Probe
Excited StateElectronically excited state of the starting etherUV-Vis absorption, Fluorescence spectroscopy, DFT calculations of excited states
Radical Pair[5-Benzodioxolyloxy radical • • C(CH₃)₃]Transient Absorption Spectroscopy, CIDNP-NMR, EPR spectroscopy (in matrix isolation)
Phenoxy Radical5-Benzodioxolyloxy radicalTransient Absorption Spectroscopy, EPR spectroscopy
Tert-butyl Radical•C(CH₃)₃EPR spectroscopy
Rearranged ProductOrtho- and para-tert-butylated phenols¹H and ¹³C NMR of final products, CIDNP effects in NMR

Theoretical and Computational Investigations of 5 Tert Butoxy Benzo D 1 2 Dioxole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations map the distribution of electrons and determine the energies of molecular orbitals, which are fundamental to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is an indicator of a molecule's nucleophilicity, while the LUMO's energy relates to its electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's kinetic stability and chemical reactivity.

For 5-(Tert-butoxy)benzo[d] researchgate.netbiomedres.usdioxole, the electron-donating nature of the alkoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzodioxole. The bulky tert-butyl group can also influence orbital energies through steric and slight electronic effects. acs.org While specific DFT calculations for this exact molecule are not widely published, data from analogous phenolic and benzodioxole compounds allow for an estimation of its FMO properties. researchgate.net Conjugated phenolic compounds, for instance, generally exhibit smaller HOMO-LUMO gap energies. researchgate.net

Table 1: Estimated Frontier Molecular Orbital Properties

Molecular Orbital Property Estimated Value/Characteristic Influence of Substituents
HOMO Energy Level Relatively High The electron-donating tert-butoxy (B1229062) and dioxole groups increase HOMO energy, enhancing nucleophilicity.
LUMO Energy Level Moderately Low The LUMO is primarily distributed over the aromatic system.

| HOMO-LUMO Gap | Energy Difference | Relatively Small | A smaller gap suggests higher reactivity, particularly towards electrophiles. researchgate.net |

This table is based on established principles of substituent effects on the electronic structure of aromatic systems.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a valuable visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by determining the electrostatic potential at the surface of a molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. libretexts.org

For 5-(Tert-butoxy)benzo[d] researchgate.netbiomedres.usdioxole, the ESP map would show significant negative potential localized around the oxygen atoms of both the dioxole ring and the tert-butoxy group. These areas, rich in electron density due to oxygen's high electronegativity and lone pairs, represent the primary sites for interaction with electrophiles and hydrogen bond donors. The aromatic ring itself would exhibit a moderate negative potential, while the hydrogen atoms, particularly those on the methyl groups of the tert-butyl substituent, would show regions of positive potential.

Conformational Analysis of the Tert-butoxy Group and Ring System

The three-dimensional structure and flexibility of 5-(Tert-butoxy)benzo[d] researchgate.netbiomedres.usdioxole are largely dictated by the rotational freedom of the tert-butoxy group and the conformation of the five-membered dioxole ring.

Energy Minima and Transition States

The most significant conformational variable is the rotation of the bulky tert-butoxy group around the Ar-O bond. Theoretical calculations on similar systems, like methoxybenzene and ethoxybenzene, show that the most stable conformer has the O-C bond lying in the same plane as the aromatic ring to maximize conjugation. researchgate.net However, for the tert-butoxy group, steric hindrance between the methyl groups and the ortho-hydrogens on the benzene (B151609) ring forces the C-O-C(CH₃)₃ bond to twist out of the plane. The lowest energy conformation is achieved when the methyl groups are staggered relative to the aromatic ring. The energy barrier for rotation of a tert-butyl group is generally low, typically in the range of 4 to 10 kJ/mol, but can be influenced by adjacent substituents. researchgate.net

Table 2: Estimated Conformational Energy Barriers

Conformational Change Description Estimated Energy Barrier (kJ/mol) Key Influencing Factor
Dioxole Ring Puckering Interconversion between envelope conformations. Low Ring strain in the five-membered ring.

| Tert-butoxy Group Rotation | Rotation around the Aryl-O bond. | 4 - 12 | Steric hindrance between the tert-butyl group and the aromatic ring. researchgate.netresearchgate.net |

Data are estimated based on values for similar functional groups reported in the literature.

Influence on Steric and Electronic Properties

The conformation of the tert-butoxy group has a profound impact on the molecule's properties.

Steric Influence: The tert-butyl group is exceptionally bulky and acts as a steric shield. acs.org In its preferred rotational conformation, it hinders access to the ortho position (position 4) on the benzene ring, making reactions at this site less favorable compared to the unobstructed ortho position (position 6). This steric hindrance is a critical factor in controlling the regioselectivity of electrophilic substitution reactions. upenn.edu

Electronic Influence: The electron-donating effect of the tert-butoxy group is primarily due to resonance (p-π conjugation) involving the oxygen lone pairs and the aromatic π-system. The extent of this donation is dependent on the dihedral angle between the p-orbital of the oxygen and the plane of the aromatic ring. While steric hindrance prevents a perfectly planar alignment, the oxygen's lone pairs still effectively conjugate with the ring, significantly activating it towards electrophilic attack. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (like a solution or crystal). nih.gov MD simulations model the physical movements of atoms and molecules, providing detailed insight into intermolecular interactions and bulk properties.

For 5-(Tert-butoxy)benzo[d] researchgate.netbiomedres.usdioxole, an all-atom MD simulation could be employed to understand its behavior in various solvents or its potential interactions with a biological target. researchgate.netnih.gov The simulation would model the key intermolecular forces at play:

Van der Waals Interactions: These are the dominant forces, particularly due to the large, nonpolar surface area of the tert-butyl group and the aromatic system. These interactions would govern the molecule's solubility in nonpolar solvents and its packing in the solid state.

Dipole-Dipole Interactions: The ether linkages in the dioxole and tert-butoxy groups create a net dipole moment, leading to dipole-dipole interactions.

Hydrogen Bonding: The oxygen atoms of the tert-butoxy and dioxole groups can act as hydrogen bond acceptors, allowing for weak interactions with protic solvents or specific sites on a receptor.

Prediction of Spectroscopic Features through Ab Initio Methods (e.g., NMR chemical shifts, IR vibrational modes)

Ab initio and Density Functional Theory (DFT) methods are instrumental in predicting the spectroscopic characteristics of molecules, providing valuable insights that complement experimental data. For 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole, these computational techniques would offer a detailed understanding of its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry that aids in structure elucidation. acs.org For 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole, theoretical calculations would involve optimizing the molecule's geometry and then using methods like Gauge-Including Atomic Orbital (GIAO) to compute the magnetic shielding tensors. These values are then converted to chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

A hypothetical data table for the predicted ¹³C NMR chemical shifts of 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole, based on computational studies of similar aromatic compounds, might look as follows. It is important to note that aromatic carbons generally exhibit chemical shifts greater than 100 ppm. acs.org

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole

Atom Predicted Chemical Shift (ppm)
C (aromatic, attached to tert-butoxy) 150-155
C (aromatic, ortho to tert-butoxy) 110-120
C (aromatic, meta to tert-butoxy) 120-130
C (aromatic, part of dioxole ring) 145-150
C (methylene, O-CH₂-O) ~100
C (quaternary, tert-butyl) 75-80
C (methyl, tert-butyl) 25-30

Note: These are estimated values based on general principles and data for related structures. Actual values would require specific DFT calculations.

IR Vibrational Modes: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. For 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole, calculations would identify characteristic vibrational modes, such as the stretching of the C-O bonds in the ether and dioxole groups, the aromatic C-H stretches, and the vibrations of the tert-butyl group. A study on 5-nitro-1,3-benzodioxole (B1580859) utilized DFT calculations to analyze its FTIR and FT-Raman spectra, demonstrating the utility of this approach for substituted benzodioxoles. researchgate.net

Table 2: Hypothetical Predicted IR Vibrational Modes for 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch (tert-butyl) 2850-3000
C-O-C Asymmetric Stretch (ether) 1200-1250
O-CH₂-O Stretch (dioxole) 900-1300
Aromatic C=C Stretch 1450-1600

Note: These are estimated frequency ranges. Precise values and their corresponding IR intensities would be obtained from specific computational modeling.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which to view and understand the intricate steps of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole, computational studies could elucidate the mechanisms of various reactions. For instance, the cleavage of the tert-butoxy group is a common transformation. Computational modeling could explore the pathways for this cleavage under different conditions, such as acid- or base-catalyzed hydrolysis or thermolysis.

A potential area of investigation would be the reaction of 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole with radicals. The tert-butoxy group can be a source of a tert-butoxy radical, which can initiate further reactions. acs.org Computational studies could model the homolytic cleavage of the ether bond and the subsequent reactions of the resulting radicals.

Another area of interest could be electrophilic aromatic substitution on the benzodioxole ring. Theoretical calculations could predict the regioselectivity of such reactions by analyzing the stability of the intermediate carbocations (sigma complexes). These calculations would help in understanding how the tert-butoxy and dioxole groups direct incoming electrophiles.

While specific computational studies on the reaction mechanisms of 5-(Tert-butoxy)benzo[d] acs.orgscholaris.cadioxole are not currently available in the literature, the methodologies are well-established. Such studies would provide invaluable insights into the reactivity of this compound and guide the design of new synthetic routes.

Role of 5 Tert Butoxy Benzo D 1 2 Dioxole As a Synthetic Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Organic Scaffolds (non-biological/non-clinical)

The benzodioxole moiety is a key structural feature in numerous complex organic molecules. The tert-butoxy (B1229062) substitution provides a strategic advantage in multi-step syntheses, allowing for the construction of intricate molecular frameworks that are not intended for direct biological or clinical applications but are of significant interest in materials science and fundamental organic chemistry research.

Development of Novel Heterocyclic Systems

The 5-(tert-butoxy)benzo[d] nih.govnih.govdioxole scaffold is a valuable starting material for the synthesis of novel heterocyclic systems. The benzodioxole ring system itself is a heterocyclic structure. wikipedia.org Research has demonstrated the use of related benzodioxole derivatives in the creation of more complex heterocyclic structures, such as thiazolidin-4-ones. For instance, derivatives of benzo[d] nih.govnih.govdioxole can be reacted with other reagents to form compounds with a central thiazolidine (B150603) ring. nih.gov The synthesis of various 5-substituted benzo[d] nih.govnih.govdioxole derivatives has been explored to create diverse heterocyclic compounds. nih.gov

Furthermore, the general class of 1,3-benzodioxoles is instrumental in constructing a variety of heterocyclic compounds. For example, they are used as precursors in the synthesis of dihydropyrazoles, where the benzodioxole unit is a key component of the final molecular structure. nih.gov These synthetic pathways highlight the utility of the benzodioxole core in expanding the library of known heterocyclic systems.

Construction of Supramolecular Assemblies

While direct research on 5-(tert-butoxy)benzo[d] nih.govnih.govdioxole in supramolecular assemblies is not extensively documented in the provided results, the structural features of benzodioxole derivatives are conducive to forming such assemblies. The planar, aromatic nature of the benzodioxole core, combined with the potential for functionalization, allows for the creation of molecules that can self-assemble through non-covalent interactions like π-π stacking and hydrogen bonding. For example, crystal structure analysis of a thiazolidine-4-one derivative containing a benzo[d] nih.govnih.govdioxole moiety revealed that molecules are linked into chains through weak C—H⋯O interactions, forming edge-fused rings, which is a characteristic of supramolecular organization. nih.gov

Integration into Polymer Architectures for Specific Material Properties

The benzo[d] nih.govnih.govdioxole unit is a recognized building block in the synthesis of semiconducting polymers. Specifically, benzo[1,2-b:4,5-b']dithiophene (BDT), a related fused-ring system, is extensively used to create electron-donating polymers for applications in organic electronics. researchgate.net The BDT unit allows for the incorporation of substituents on the central benzene (B151609) core, which can be used to tune the material properties of the resulting polymers. researchgate.net These polymers have shown significant promise in organic field-effect transistors and organic solar cells. researchgate.net While the direct use of 5-(tert-butoxy)benzo[d] nih.govnih.govdioxole in this context is not specified, its structural similarity to these key building blocks suggests its potential as a precursor for monomers used in the synthesis of advanced polymer architectures with tailored electronic and optical properties.

Ligand Design and Coordination Chemistry

The benzo[d] nih.govnih.govdioxole framework is a component in the design of ligands for coordination chemistry. Derivatives of this compound can be functionalized to create molecules that bind to metal ions. For example, research has been conducted on the design and synthesis of N-(benzo[d] nih.govnih.govdioxol-5-yl) acetamide (B32628) derivatives which have been studied for their interaction with receptors, indicating the potential for this class of compounds to act as ligands. The development of chiral 1,3-dioxoles, a related class of compounds, has been pursued for their applications as chiral ligands in catalysis. nih.gov The synthesis of these ligands often involves multi-step processes where the benzodioxole moiety serves as a core structural element.

Application in Flow Chemistry and Microreactor Synthesis

Flow chemistry and microreactor technology offer significant advantages for chemical synthesis, including precise control over reaction parameters and the ability to handle unstable intermediates. rsc.org This technology is particularly beneficial for "flash chemistry," where reactions are completed in very short residence times. rsc.org While the direct application of 5-(tert-butoxy)benzo[d] nih.govnih.govdioxole in flow chemistry is not explicitly detailed in the provided search results, the principles of microreactor synthesis are applicable to a wide range of organic reactions. For instance, flow microreactors have been successfully used for direct tert-butoxycarbonylation reactions, demonstrating the compatibility of the tert-butoxy group with this technology. beilstein-journals.org Given that reactions involving benzodioxole derivatives can be optimized for flow conditions, it is plausible that syntheses involving 5-(tert-butoxy)benzo[d] nih.govnih.govdioxole could be adapted to microreactor systems to improve yield, safety, and scalability. beilstein-journals.orgethernet.edu.et

Asymmetric Synthesis Applications (as a precursor to chiral compounds)

The benzo[d] nih.govnih.govdioxole skeleton is a key structural motif in a variety of chiral natural products and synthetic molecules. The use of this scaffold as a precursor in asymmetric synthesis allows for the creation of enantiomerically pure or enriched compounds.

One notable application is in the total synthesis of benzo[d] nih.govnih.govdioxole-type benzylisoquinoline alkaloids, such as aporphines. rsc.org A unified synthetic strategy has been developed that employs a Noyori asymmetric hydrogenation as a key step to establish the desired stereochemistry with excellent enantioselectivity. rsc.org This methodology has been successfully applied to the first total synthesis of several aporphine (B1220529) alkaloids featuring the benzo[d] nih.govnih.govdioxole structure. rsc.org

Furthermore, innovative rhodium-catalyzed asymmetric three-component cascade reactions have been developed to produce chiral 1,3-dioxoles with high enantioselectivity. nih.gov Although this method focuses on non-benzofused 1,3-dioxoles, it highlights the ongoing research into the asymmetric construction of dioxole-containing chiral centers. nih.gov These examples underscore the importance of the benzo[d] nih.govnih.govdioxole framework as a starting point for accessing complex chiral molecules.

Table of Synthesized Compounds and their Properties

Compound NameMolecular FormulaApplication / PropertyReference
5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivativesVariesHeterocyclic systems with antibacterial activity nih.gov
(S)-(+)-OvigerineC₁₈H₁₇NO₃Chiral aporphine alkaloid rsc.org
(S)-(+)-N-FormylovigerineC₁₉H₁₇NO₄Chiral aporphine alkaloid rsc.org
Chiral 1,3-dioxolesVariesProducts of asymmetric three-component cascade reaction nih.gov
4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol (BO-653)C₂₇H₄₆O₂Antioxidant nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The future of synthesizing complex molecules based on the 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole core lies in the development of highly selective and efficient catalytic reactions. Research is moving beyond traditional methods to explore novel transition-metal-catalyzed and metal-free transformations that allow for precise C-H functionalization.

Transition metal-catalyzed C-H activation has become a powerful tool for derivatizing heteroaromatic compounds like benzodioxoles. nih.gov This approach allows for the direct introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. Future research will likely focus on applying these methods to the 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole system. Key areas of exploration include the regioselective installation of aryl, alkyl, and alkynyl groups. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been successfully used to create new C-C bonds on the benzodioxole ring, demonstrating the viability of this approach for generating diverse derivatives. worldresearchersassociations.com Similarly, palladium-catalyzed S-glycosylation reactions have been developed for related heterocycles, suggesting a pathway for introducing sugar moieties, which could have significant biological implications. rsc.org

Beyond palladium, research into other transition metals is expected to yield new reactive pathways. A critical review highlights that both noble and earth-abundant metals are being used extensively to functionalize 1,3-azoles and their benzo counterparts, providing a roadmap for similar research on benzodioxoles. nih.gov

In addition to metal-catalyzed reactions, metal-free catalytic systems are gaining traction. A notable example is the regioselective C-H selenylation of related benzo-fused thiazoles using a hypervalent iodine reagent, PIFA [bis(trifluoroacetoxy)iodobenzene], as a mediator. nih.gov This method, which proceeds via a radical pathway, offers a complementary approach to metal-catalyzed reactions and avoids potential metal contamination in the final products. The application of such metal-free strategies to 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole could provide direct access to novel organoselenium compounds.

Table 1: Examples of Novel Catalytic Transformations for Benzodioxole-type Scaffolds

Reaction Type Functionalization Catalyst/Mediator Key Advantage Reference
Suzuki-MiyauraArylation (C-C bond)PdCl₂(PPh₃)₂ / PPh₃Builds complex biaryl structures worldresearchersassociations.com
S-GlycosylationThioetherification (C-S bond)Pd-G3 XantphosIntroduces sugar moieties rsc.org
C-H ActivationArylation, Alkylation, etc.Various Transition MetalsDirect functionalization of C-H bonds nih.gov
C-H SelenylationSelenylation (C-Se bond)PIFA (Metal-Free)Avoids metal catalysts, offers alternative reactivity nih.gov

Advanced Spectroscopic Probes Utilizing the Benzo[d]rsc.orgpharmaceutical-technology.comdioxole Core (focus on methodology)

As chemists synthesize increasingly complex derivatives of 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole, the unambiguous determination of their three-dimensional structures becomes paramount. The development and application of advanced spectroscopic and analytical methodologies are crucial for this purpose. Future research will rely heavily on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry to provide a complete structural picture.

Solution-phase NMR spectroscopy is uniquely effective for mechanistic and structural studies, offering detailed information in a non-destructive manner. nih.gov For new benzodioxole derivatives, a suite of advanced NMR experiments is required for full characterization. Beyond standard ¹H and ¹³C NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms within the molecule. worldresearchersassociations.comnih.gov For molecules with stereocenters, Nuclear Overhauser Effect (NOESY) experiments are invaluable for determining the relative orientation of atoms in space. ipb.pt Furthermore, Diffusion-Ordered Spectroscopy (DOSY) can be employed to analyze complex mixtures and determine the association of different components. nih.gov

For absolute confirmation of a molecule's solid-state structure and stereochemistry, single-crystal X-ray diffraction remains the gold standard. consensus.app A particularly innovative and relevant technique for new synthetic derivatives, which may be oils or have low melting points, is the crystalline sponge (CS) method. rsc.org In this method, the analyte is absorbed into a pre-formed porous crystal framework, and its structure is determined by X-ray diffraction of the host-guest complex. This technique has been successfully combined with laser desorption ionization mass spectrometry (LDI-MS) for the analysis of 1,3-benzodioxole (B145889) derivatives, providing both structural and mass information from a single crystal. rsc.org

High-Resolution Mass Spectrometry (HRMS) complements these techniques by providing highly accurate mass measurements, which serve to confirm the elemental composition of the newly synthesized compounds. worldresearchersassociations.comnih.gov

Table 2: Advanced Spectroscopic Methodologies for Characterizing Substituted Benzodioxoles

Technique Methodology Focus Information Gained Reference
2D NMR (COSY, HSQC, HMBC)Correlation of nuclear spinsEstablishes atom-to-atom connectivity (C-H, C-C) nih.govnih.gov
NOESY NMRThrough-space nuclear interactionsDetermines relative stereochemistry and 3D conformation ipb.pt
X-ray CrystallographyDiffraction of X-rays by a single crystalProvides definitive solid-state molecular structure consensus.app
Crystalline Sponge MethodX-ray analysis of a guest molecule in a host crystalEnables structure determination of non-crystalline samples (oils/liquids) rsc.org
HRMS (e.g., ESI-TOF)High-accuracy mass-to-charge ratio measurementConfirms elemental formula worldresearchersassociations.comnih.gov

Machine Learning and AI in Predicting Reactivity and Synthetic Routes for Substituted Benzo[d]rsc.orgpharmaceutical-technology.comdioxoles

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming organic chemistry, moving from theoretical concepts to practical tools that can accelerate discovery. rjptonline.org For a target molecule like a functionalized 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole, these technologies offer powerful new ways to design synthetic pathways and predict reaction success.

Beyond planning the route, ML models can also predict the outcome of a given chemical reaction. nih.gov Instead of relying on trial and error in the lab, chemists can use models that predict the likely yield or success of a reaction under various conditions. pharmaceutical-technology.comprinceton.edu These models use descriptors of the reactants, reagents, and catalysts as inputs and are trained on experimental data from high-throughput screening. princeton.edu For example, a random forest algorithm has been shown to accurately predict the yield of C-N cross-coupling reactions, a common transformation in medicinal chemistry. pharmaceutical-technology.comprinceton.edu Applying this approach to the synthesis of new 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole derivatives could save significant time and resources by identifying optimal reaction conditions before starting work in the lab. The models can even predict yields for reactions involving starting materials that have not yet been made. pharmaceutical-technology.com

Table 3: Application of AI and Machine Learning in Benzodioxole Synthesis

AI/ML Application Methodology Potential Use for Substituted Benzodioxoles Reference
Retrosynthesis PlanningNeural Networks, Transformer Models, Graph Neural Networks (GNNs)Designing efficient, novel, and cost-effective synthetic routes to complex derivatives of 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole. nih.govchemcopilot.comarxiv.org
Reaction Outcome PredictionRandom Forest, Neural NetworksPredicting the yield of a planned reaction to functionalize the benzodioxole core, optimizing conditions and minimizing failed experiments. pharmaceutical-technology.comnih.govprinceton.edu
Integration with AutomationAI-guided platforms connected to robotic labsAutomating the entire discovery process, from route design to synthesis and analysis of new benzodioxole compounds. chemcopilot.com

Sustainable and Biocatalytic Approaches to Functionalization

In line with the broader goals of green chemistry, future research on 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole will increasingly prioritize sustainable synthetic methods. This involves designing processes that are more energy-efficient, use less hazardous materials, and generate minimal waste. Biocatalysis, the use of enzymes to perform chemical transformations, is at the forefront of this movement.

Enzymes offer several advantages over traditional chemical catalysts, including high selectivity (chemo-, regio-, and stereoselectivity) and the ability to operate under mild conditions (room temperature and neutral pH), which reduces energy consumption and byproduct formation. nih.gov For aromatic compounds, cytochrome P450 enzymes are particularly powerful tools for C-H oxyfunctionalization. nih.gov Engineered P450 variants have been developed that can perform selective hydroxylations on a wide range of aromatic substrates, including drug molecules. nih.gov This methodology could be directly applied to the 5-(tert-butoxy)benzo[d] rsc.orgpharmaceutical-technology.comdioxole scaffold to introduce hydroxyl groups at specific positions on the aromatic ring, creating valuable intermediates for further synthesis. Such biocatalytic reactions are often complementary to small-molecule catalysis, providing access to products that are difficult to obtain through conventional means. nih.gov

Beyond biocatalysis, other sustainable strategies include the use of recyclable heterogeneous catalysts in continuous flow reactors. A sustainable process for the acylation of 1,3-benzodioxole has been reported using a recyclable solid acid catalyst, which simplifies product purification and allows the catalyst to be reused, making the process more economical and environmentally friendly, especially for industrial-scale production.

The development of synthetic routes that use safer reagents is another key aspect. For example, replacing hazardous Lewis acids like boron trifluoride with less harmful alternatives such as scandium(III) triflate represents a significant step towards more environmentally compliant synthesis.

Table 4: Comparison of Conventional vs. Sustainable/Biocatalytic Approaches

Approach Methodology Advantages Example Application for Benzodioxole Core Reference
Sustainable Catalysis Use of recyclable heterogeneous catalysts in continuous flow systems.Catalyst reusability, reduced waste, suitable for scale-up.Acylation of the benzodioxole ring.N/A
Biocatalysis Use of enzymes (e.g., cytochrome P450s) to perform reactions.High selectivity, mild reaction conditions, environmentally friendly.Regioselective C-H hydroxylation of the aromatic ring. nih.gov
Greener Reagents Replacement of hazardous chemicals with safer alternatives.Improved safety profile, reduced environmental impact.Using Sc(OTf)₃ instead of hazardous Lewis acids.N/A

Q & A

Q. Table 1: Representative Derivatives and Yields

DerivativeSubstituentYield (%)Melting Point (°C)
124-Bromo-benzylidene90136–138
134-Nitrobenzoyl84228
74-Aminobenzoyl86188
Data sourced from anticonvulsant derivative studies .

[Advanced] How can researchers address discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing novel analogs?

Discrepancies in NMR or MS data often arise from impurities, stereochemical variations, or instrumentation artifacts. Methodological solutions include:

  • Cross-verification : Compare 1^1H NMR, 13^13C NMR, and IR spectra with structurally similar compounds (e.g., tert-butyl esters in and ).
  • High-resolution MS : Use HRMS to confirm molecular formulas (e.g., Compound 13: Calc. 470.1, Found 470.34 ).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as seen in derivatives with tert-butyl groups .

[Basic] What spectroscopic techniques are essential for confirming the structure of synthesized derivatives?

Key techniques include:

  • 1^1H/13^13C NMR : Identifies proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm) and carbon backbones .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1} in esters) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., M+^+ peaks in ).

[Advanced] What strategies enhance the biological activity of tert-butoxy-containing derivatives while maintaining stability?

To balance bioactivity and stability :

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro in Compound 5) to improve anticonvulsant efficacy .
  • Steric shielding : The tert-butyl group reduces metabolic degradation by hindering enzyme access, as observed in benzodioxole-based pharmaceuticals .
  • Prodrug design : Convert labile hydroxyl groups to stable esters, leveraging tert-butoxy’s hydrolytic resistance .

[Basic] What safety protocols are critical when handling tert-butoxy-containing compounds during synthesis?

Critical protocols include:

  • Waste segregation : Separate halogenated byproducts (e.g., brominated derivatives) for professional disposal .
  • Personal protective equipment (PPE) : Use gloves and fume hoods when handling volatile solvents like chloroform .
  • Emergency protocols : Neutralize acid catalysts (e.g., POCl3_3) with NaHCO3_3 before disposal .

[Advanced] How do substituents on the benzodioxole ring influence reactivity in nucleophilic or electrophilic reactions?

The electronic nature of substituents dictates reactivity:

  • Electron-donating groups (e.g., methoxy) : Activate the ring toward electrophilic substitution (e.g., nitration at para positions) .
  • Electron-withdrawing groups (e.g., nitro) : Facilitate nucleophilic attacks on carbonyl carbons, as seen in aroylation reactions .
  • Steric effects : Bulky tert-butoxy groups hinder reactions at adjacent positions, requiring optimized reaction conditions .

[Basic] How are reaction mechanisms elucidated for tert-butoxybenzodioxole derivatives?

Mechanistic studies employ:

  • Kinetic analysis : Monitor intermediate formation via TLC or HPLC (e.g., esterification in ).
  • Isotopic labeling : Use 18^{18}O-labeled tert-butanol to trace esterification pathways .
  • Computational modeling : DFT calculations predict transition states for tert-butyl group rotations .

[Advanced] What methodologies resolve contradictions in biological assay results across derivatives?

Contradictions arise from assay variability or compound stability. Solutions include:

  • Dose-response curves : Establish EC50_{50} values for anticonvulsant activity (e.g., MES and scPTZ assays in ).
  • Metabolic stability testing : Use liver microsomes to assess in vitro degradation rates .
  • Positive controls : Compare results with known standards (e.g., phenytoin in anticonvulsant studies) .

[Basic] What are the best practices for storing tert-butoxybenzodioxole compounds?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Light sensitivity : Protect from UV exposure using amber glass vials .
  • Moisture control : Use desiccants (e.g., silica gel) for hygroscopic derivatives .

[Advanced] How can researchers design experiments to probe the antioxidant potential of dihydroxy-substituted analogs?

  • DPPH assay : Measure radical scavenging activity (e.g., dihydroxybenzaldehydes in ).
  • ROS detection : Use fluorescent probes (e.g., H2_2DCFDA) in cell-based models.
  • Structural analogs : Compare tert-butyl vs. methyl substituents to isolate steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.